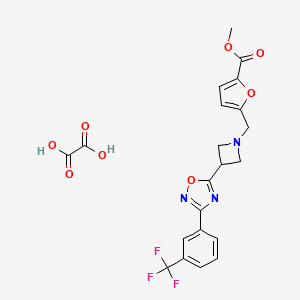

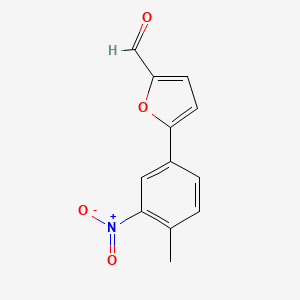

![molecular formula C22H20N4O2 B2520417 1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946339-03-3](/img/structure/B2520417.png)

1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core with a 1,2,3,4-tetrahydroisoquinoline-2-carbonyl group and two methyl groups attached .Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are diverse and can be influenced by various factors. For instance, the presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Scientific Research Applications

- Researchers have studied its role in alcohol addiction and its potential impact on the nervous system .

- These properties are independent of direct interactions with biological structures, making it an interesting area of investigation .

- One lead compound (13e) demonstrated promising activity against H1N1 influenza virus in MDCK cells .

- Researchers have developed synthetic methods to access novel derivatives with potential pharmacological applications .

- Their synthesis, analytics, in vivo identification, and potential medicinal significance are areas of ongoing research .

Neurotoxic Metabolite of Amphetamines

Antioxidant Properties

Inhibition of Influenza Virus PA N Endonuclease

Synthesis of Tetrahydroisoquinoline Derivatives

Biological Activity and Medicinal Importance

Chemical Biology and Drug Discovery

Future Directions

properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-14-7-8-19-23-20-17(21(27)26(19)12-14)11-18(24(20)2)22(28)25-10-9-15-5-3-4-6-16(15)13-25/h3-8,11-12H,9-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRIQNJQXBLAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCC5=CC=CC=C5C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

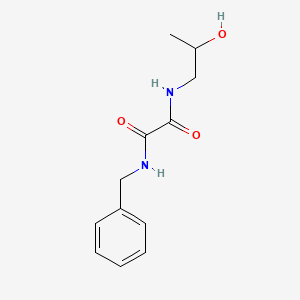

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

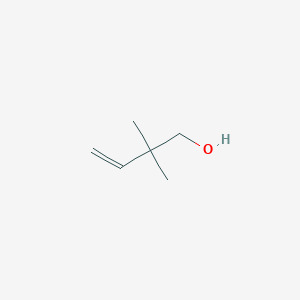

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

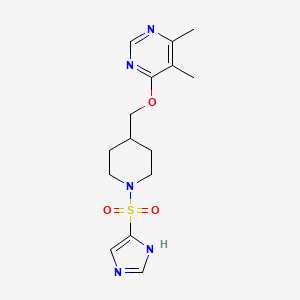

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)